molecular formula C4H3ClN2OS B112993 2-Amino-4-chlorothiazole-5-carbaldehyde CAS No. 76874-79-8

2-Amino-4-chlorothiazole-5-carbaldehyde

Cat. No. B112993
M. Wt: 162.6 g/mol
InChI Key: KJRBYUWRYRRPKN-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

Benzoyl chloride (1.25 mL, 10.70 mmol) was added to a solution of 2-amino-4-chlorothiazole-5-carbaldehyde (1.63 g, 10.00 mmol), pyridine (79.10, 12.30 mmol) and 4-dimethylaminopyridine (10 mg) in tetrahydrofuran (100 mL) at 0° C. The reaction mixture was stirred at ambient temperature overnight and then concentrated. Purification of the residue by column chromatography afforded N-(4-chloro-5-formylthiazol-2-yl)benzamide in 19% yield (0.52 g); 1H NMR (CDCl3, 300 MHz) δ 10.0 (s, 1H), 8.28-7.45 (m, 5H); MS (ES+) m/z 267.1 (M+1).
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[S:12][C:13]([CH:17]=[O:18])=[C:14]([Cl:16])[N:15]=1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.O1CCCC1>[Cl:16][C:14]1[N:15]=[C:11]([NH:10][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:12][C:13]=1[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
1.63 g
Type
reactant
Smiles
NC=1SC(=C(N1)Cl)C=O
Name
Quantity
12.3 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1N=C(SC1C=O)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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